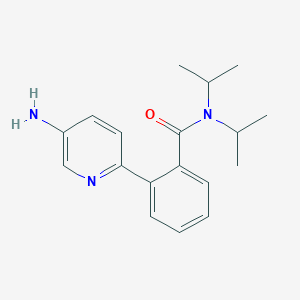

![molecular formula C20H32N4O2 B5579213 (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" is a chemical entity that appears to be involved in advanced synthetic organic chemistry, particularly in the context of pyrazole derivatives and diazabicyclo nonanone frameworks. Such compounds are of interest due to their potential as intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrazole-5-carboxylates involves a one-pot procedure using 1,3-dipolar cycloaddition of ethyl diazoacetate, demonstrating a method that could potentially apply to our compound. This process utilizes α-methylene carbonyl compounds and can achieve excellent regioselectivity and good yields, suggesting a versatile approach to synthesizing complex bicyclic structures (Gioiello et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole and diazabicyclo nonanone derivatives has been elucidated using techniques such as X-ray crystallography, providing detailed insights into the conformation and geometry of these compounds. For instance, the structure of related compounds has shown significant interaction between molecular fragments, indicative of the complex behavior of these molecules in the solid state (Day et al., 1973).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives and related bicyclic compounds often involves cycloaddition reactions, as well as transformations facilitated by catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. These reactions are crucial for the functionalization and further derivatization of the core structure, providing a pathway to a wide range of chemical entities (Khurana et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined by their molecular geometry and substituents. Although specific data for this compound is not readily available, related studies on the crystal structure and conformation provide insights into how structural variations can influence physical characteristics (Weber et al., 2001).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, are key to understanding the utility of these compounds in synthetic chemistry. The cycloaddition reactions and the influence of catalysts and reaction conditions on the outcome of these reactions highlight the chemical versatility of the pyrazole and diazabicyclo nonanone frameworks (Deng et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition is a significant area of research. This process, utilizing ethyl diazoacetate and α-methylene carbonyl compounds, provides pyrazoles with excellent regioselectivity and good yields. This method represents a facile approach for the synthesis of compounds related to (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one, highlighting its relevance in the creation of nitrogen-containing heterocyclic compounds (Gioiello et al., 2009).

Biological Activity and Potential Applications

The synthesis of novel pyrazolyl derivatives of 1,3-diazaadamantane sheds light on the potential of such compounds in drug research. These derivatives were obtained through the condensation of alkyl-substituted 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with various N- and C-substituted pyrazolecarbaldehydes, indicating a broad spectrum of chemical and possibly pharmacological utility (Gevorkyan et al., 2017).

Antioxidant Activity

The antioxidant activity of thiazolyl–pyrazolone derivatives has been a subject of interest, demonstrating the potential of (1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one related compounds in mitigating oxidative stress. These derivatives were synthesized and evaluated using ABTS Radical Cation Decolorization Assay, underscoring their relevance in the search for new antioxidant agents (Gaffer et al., 2017).

Synthesis of Spiro-1-pyrazolines

The reaction of Z-3-arylidene-1-thioflavanones with diazomethane leading to the synthesis of spiro-1-pyrazolines illustrates another avenue of research. This reaction pathway is notable for its regioselectivity and stereospecificity, resulting in compounds with significant biological activities. Such studies are crucial for expanding the scope of medicinal chemistry and drug development processes (Lévai, 2002).

Propriétés

IUPAC Name |

(1S,5R)-3-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O2/c1-5-9-23-17-8-7-15(19(23)25)12-22(13-17)20(26)18-11-16(10-14(3)4)21-24(18)6-2/h11,14-15,17H,5-10,12-13H2,1-4H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLGCWJERQXES-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CC)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)